molecular formula C16H18N2O5S B4778844 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide

2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide

Cat. No. B4778844
M. Wt: 350.4 g/mol
InChI Key: YUXVXEOTRISWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of purinergic receptor, which are involved in various physiological processes such as inflammation, pain, and immune response. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptors in various biological processes.

Mechanism of Action

2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide acts as a selective antagonist of P2Y6 receptors, which are involved in various physiological processes such as inflammation and immune response. By blocking the activation of P2Y6 receptors, 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide can inhibit the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide has been shown to have various biochemical and physiological effects in scientific research studies. For example, 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in response to various stimuli. It has also been shown to reduce the expression of various inflammatory mediators in different cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide in scientific research is its high selectivity for P2Y6 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, one limitation of using 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide. One possible direction is to investigate the role of P2Y6 receptors in the pathogenesis of various diseases such as cancer and Alzheimer's disease. Another direction is to explore the potential therapeutic applications of 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide in these diseases. Additionally, further research is needed to optimize the synthesis and formulation of 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide for use in scientific research.

Scientific Research Applications

2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide has been used in various scientific research studies to investigate the role of P2Y6 receptors in different biological processes. For example, 2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide has been used to study the role of P2Y6 receptors in inflammation, pain, and immune response. It has also been used to investigate the effects of P2Y6 receptor antagonism on various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-17-16(19)14-10-13(8-9-15(14)23-3)24(20,21)18-11-4-6-12(22-2)7-5-11/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVXEOTRISWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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